Chlorhydrate d'isothiazol-5-amine

Vue d'ensemble

Description

Isothiazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C3H5ClN2S and its molecular weight is 136.6 g/mol. The purity is usually 95%.

The exact mass of the compound Isothiazol-5-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isothiazol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiazol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:

Isothiazol-5-amine hydrochloride has shown promise as an antimicrobial agent. Its structural similarity to other isothiazole derivatives, which have demonstrated antibacterial and antifungal properties, suggests potential applications in developing new antibiotics. Research indicates that isothiazole derivatives can inhibit bacterial growth through various mechanisms, making them suitable candidates for further investigation as novel antibacterial agents .

Neuroprotective Effects:

Studies have highlighted the neurotoxic effects of certain isothiazolinones, raising interest in the neuroprotective potential of isothiazol-5-amine hydrochloride. Understanding its interaction with neuronal cells could lead to therapeutic applications in neurodegenerative disorders .

Agrochemical Applications

Pesticides and Herbicides:

The compound's biological activity extends to agrochemicals, where it can be utilized as a scaffold for developing new pesticides and herbicides. Its ability to act as a ligand for metal complexes enhances its effectiveness in agricultural applications.

Case Study:

A recent study evaluated the efficacy of isothiazole-based compounds against specific pests and pathogens affecting crops. Results indicated that formulations containing isothiazol-5-amine hydrochloride exhibited significant pest control efficacy, suggesting its potential as a key ingredient in agricultural formulations.

Industrial Biocides

Biocidal Applications:

Isothiazol-5-amine hydrochloride is also explored for its biocidal properties, particularly in controlling microbial growth in industrial settings. It has been used in formulations aimed at preventing biofouling in water systems and preserving materials from microbial degradation .

Safety Considerations:

Despite its effectiveness as a biocide, concerns regarding skin sensitization and ecotoxicological hazards have been raised. Regulatory bodies have imposed restrictions on the use of certain isothiazolinones due to their potential health risks .

Table 1: Biological Activities of Isothiazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Isothiazol-5-amine hydrochloride | Antibacterial | |

| Methylisothiazolinone | Antifungal | |

| Benzisothiazolinone | Biocide |

Table 2: Toxicological Profile of Isothiazolinones

Mécanisme D'action

Target of Action

Isothiazol-5-amine hydrochloride, a derivative of isothiazole, has been found to exhibit a wide range of biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . It has been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .

Mode of Action

The antimicrobial activity of isothiazolones, including Isothiazol-5-amine hydrochloride, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

Analyse Biochimique

Biochemical Properties

Isothiazol-5-amine hydrochloride, like other isothiazolinones, has the ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It reacts with cellular nucleophiles, which is the mechanism of their biocidal activity .

Cellular Effects

Isothiazol-5-amine hydrochloride can readily react with thiol-containing compounds, such as glutathione (GSH) and cysteine, to form disulfide derivatives and promote a series of reactions that impair key cellular functions, causing cellular growth inhibition in a few minutes and cellular death in few hours .

Molecular Mechanism

The molecular mechanism of Isothiazol-5-amine hydrochloride involves the formation of mixed disulfides upon treatment with thiol species . The chlorine substituent at position 5 of the isothiazolinone ring increases the reactivity of the biocides toward thiols and the formation of the mercaptoacrylamide intermediate by ring opening, which can also contribute to the formation of the highly reactive thio .

Metabolic Pathways

Isothiazolinones are known to interact with thiol-containing compounds, suggesting they may be involved in pathways related to these compounds .

Activité Biologique

Isothiazol-5-amine hydrochloride is a heterocyclic compound notable for its diverse biological activities, making it a significant subject of interest in medicinal chemistry and related fields. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by research findings and data.

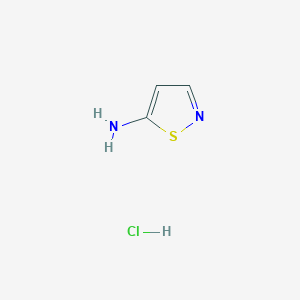

Chemical Structure and Properties

Isothiazol-5-amine hydrochloride has the molecular formula . It features a five-membered ring containing sulfur and nitrogen, which contributes to its reactivity and biological activity. The presence of an amine group enhances its interaction with biological targets, facilitating various therapeutic effects.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Isothiazol-5-amine hydrochloride has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial properties .

- Antifungal Properties : Similar to its antibacterial effects, the compound shows antifungal activity, making it useful in agricultural applications as a biocide .

- Anticancer Potential : Research indicates that isothiazole derivatives can inhibit cancer cell proliferation. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development into anticancer agents .

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of isothiazol-5-amine hydrochloride is attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, which can disrupt the growth of pathogens and cancer cells.

- Cell Membrane Disruption : The compound may interfere with cell membrane integrity in bacteria and fungi, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isothiazole derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects .

Comparative Analysis with Related Compounds

A comparative analysis of isothiazol-5-amine hydrochloride with structurally similar compounds reveals unique properties:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 3-Methylisothiazol-5-amino HCl | Methyl group on nitrogen | Antiviral and cytotoxic properties |

| Benzo[d]isothiazol-5-amine | Benzene ring fused with isothiazole | Antimicrobial activity |

| N-Methylisothiazol-3-one | Chlorinated derivative | Biocide impacting glutathione metabolism |

This table illustrates the structural diversity within the isothiazole family and emphasizes the specific activities associated with isothiazol-5-amine hydrochloride .

Case Studies and Research Findings

Several studies have highlighted the biological activities of isothiazol-5-amine hydrochloride:

- Antibacterial Efficacy : A study reported that isothiazol-5-amine hydrochloride exhibited significant antibacterial activity against E. faecalis, with an MIC value of 310 μM. This finding underscores its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

- Cytotoxicity in Cancer Cells : Research demonstrated that derivatives of isothiazole showed enhanced cytotoxicity against human cancer cell lines compared to their parent compounds. For instance, modifications to the structure have been linked to improved potency against drug-resistant strains .

- Toxicological Assessments : While exploring its antimicrobial properties, researchers have also assessed the toxicological profile of isothiazolones, revealing potential health hazards associated with prolonged exposure. These findings stress the importance of evaluating safety alongside efficacy in therapeutic applications .

Propriétés

IUPAC Name |

1,2-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERDRWXVHHAXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92815-50-4 | |

| Record name | 1,2-thiazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.